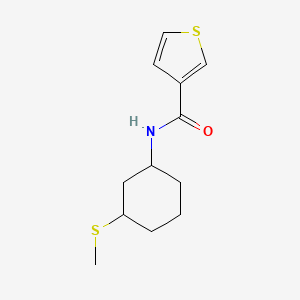
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the class of amphetamines. It was first synthesized in 1942, and it has been used in various scientific research studies due to its unique properties.
Wirkmechanismus
MPA acts as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain by preventing their reuptake. This leads to increased stimulation of the central nervous system and can result in feelings of euphoria, increased energy, and improved cognitive function.
Biochemical and Physiological Effects:
MPA has been shown to have a range of biochemical and physiological effects. It can increase heart rate, blood pressure, and body temperature, and it can also cause vasoconstriction. It has been shown to have a similar effect on the brain as other amphetamines, leading to increased dopamine and norepinephrine levels, which can result in increased motivation, improved cognitive function, and feelings of euphoria.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MPA in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of amphetamines on the brain. However, one limitation is that MPA has a short half-life, which means that its effects are relatively short-lived compared to other amphetamines.
Zukünftige Richtungen
There are several future directions for research on MPA. One area of interest is its potential as a treatment for ADHD and other cognitive disorders. Another area of interest is its potential as a forensic tool, as it has been shown to be detectable in urine and blood samples. Additionally, further research is needed to fully understand the long-term effects of MPA use and its potential for abuse.
Synthesemethoden
The synthesis method of MPA involves the reaction of 3-thiophenecarboxylic acid with thionyl chloride to form 3-thiophenyl chloride. This compound is then reacted with 3-methylcyclohexanone to form 3-methylsulfanylcyclohexyl-3-thiophenyl ketone. Finally, this compound is reduced using lithium aluminum hydride to form MPA.
Wissenschaftliche Forschungsanwendungen
MPA has been used in various scientific research studies, including neuropharmacology, toxicology, and forensic science. It has been shown to have a stimulant effect on the central nervous system and can increase dopamine and norepinephrine levels in the brain. This makes it useful for studying the effects of amphetamines on the brain and for developing treatments for conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
IUPAC Name |
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS2/c1-15-11-4-2-3-10(7-11)13-12(14)9-5-6-16-8-9/h5-6,8,10-11H,2-4,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSACKLPHMMKRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC(C1)NC(=O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylsulfanylcyclohexyl)thiophene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

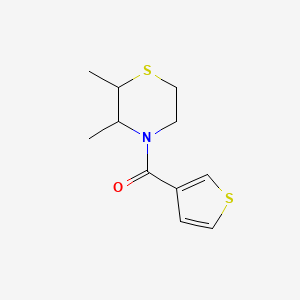
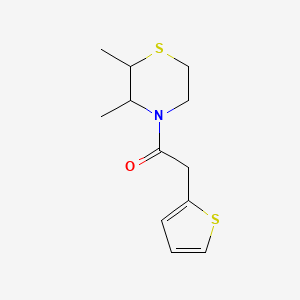
![(2,3-Dimethylthiomorpholin-4-yl)-[2-(methoxymethyl)phenyl]methanone](/img/structure/B7594065.png)
![(2,3-Dimethylthiomorpholin-4-yl)-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)methanone](/img/structure/B7594068.png)

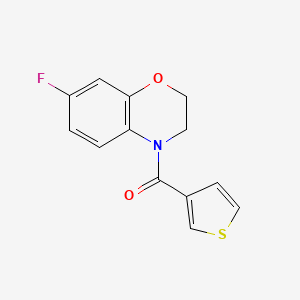
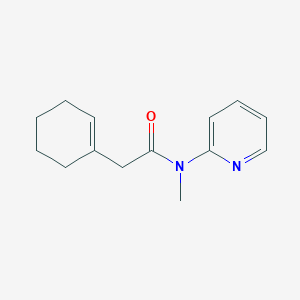
![3-(oxolan-2-yl)-N-[2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7594093.png)


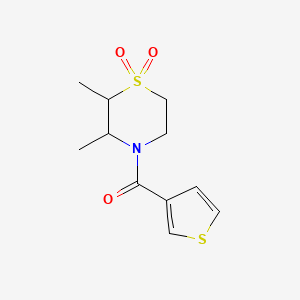
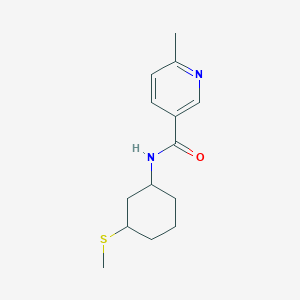
![1-[3,3-Bis(trifluoromethyl)pyrrolidin-1-yl]-3-thiophen-3-ylpropan-1-one](/img/structure/B7594139.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-ethoxypyridin-4-yl)methanone](/img/structure/B7594140.png)